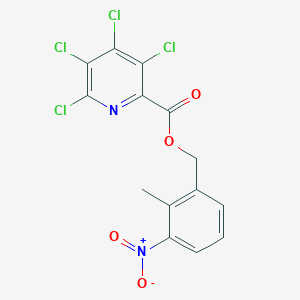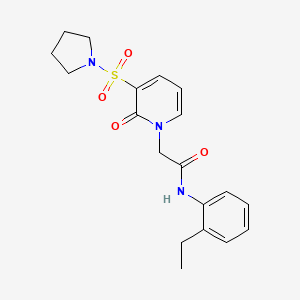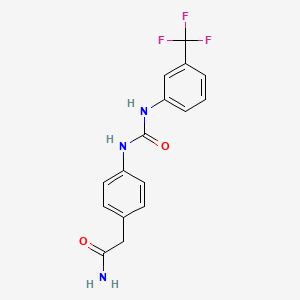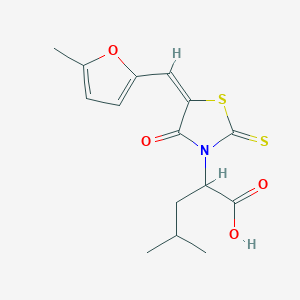
(E)-4-methyl-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (E)-4-methyl-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, is a derivative of thioxothiazolidinone, a scaffold known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss analogues with similar structural features, such as the thioxothiazolidinone core and the presence of a methylene linker between this core and an aromatic or heteroaromatic ring .
Synthesis Analysis
The synthesis of related compounds involves the condensation of carbaldehydes with 2-thioxothiazolidin-4-one. In the first paper, 1-Aryl-1H-1,2,3-triazole-4-carbaldehydes are condensed with 2-thioxothiazolidin-4-one to yield a series of novel analogues . Similarly, the second paper describes the reaction of 1H-benzoimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids to prepare a combinatorial library of compounds . These methods suggest that the synthesis of the compound would likely follow a similar pathway, involving the condensation of a suitable furan-2-carbaldehyde derivative with a 2-thioxothiazolidin-4-one or a related precursor.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic techniques. In the first paper, the structures were analyzed by IR, 1H NMR, 13C NMR, and mass spectrometry . The second paper also used 1H NMR spectroscopy and elemental analysis to confirm the structures of the synthesized compounds . These techniques would be applicable to determine the structure of the compound , ensuring the correct formation of the desired product.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are based on the reactivity of the aldehyde group with the thione group of the thioxothiazolidinone, leading to the formation of a double bond, which is characteristic of the (E)-configuration. The papers do not provide detailed reaction mechanisms, but it is understood that such condensation reactions are often facilitated by acidic or basic conditions that promote the nucleophilic attack of the thione on the aldehyde .
Physical and Chemical Properties Analysis
While the papers do not discuss the physical and chemical properties of the specific compound , they do provide insights into the properties of similar compounds. These properties are influenced by the presence of the thioxothiazolidinone core and the substituents attached to it. The solubility, melting points, and stability of these compounds can vary based on their specific functional groups and overall molecular structure. The anticancer activity of these compounds suggests they have a certain degree of bioavailability and the ability to interact with biological targets .
Anticancer Activity Analysis
Both papers report on the anticancer activity of the synthesized compounds. In the first paper, the compounds were screened against four cancer cell lines, with some showing potent activity . The second paper reports that the synthesized compounds displayed weak to medium anticancer activity, with certain cell lines being more sensitive to specific compounds . These findings suggest that the compound may also possess anticancer properties, which could be investigated through similar in vitro cell line screening assays.
Aplicaciones Científicas De Investigación
Anticancer and Antiangiogenic Properties
- The compound has demonstrated potential in cancer therapy, particularly in inhibiting tumor growth and angiogenesis, as evidenced by studies on novel thioxothiazolidin-4-one derivatives, including similar compounds, which significantly reduced tumor volume and cell number in mouse models (Chandrappa et al., 2010).
- Another study on similar thiazolidinone compounds containing furan moiety revealed moderate to strong antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).
Antibacterial Activity
- Research on related compounds has shown good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, suggesting potential applications in developing new antimicrobial agents (Song et al., 2015).
Chemical Synthesis and Applications
- The compound's synthesis process has been explored, highlighting its potential for various chemical and pharmaceutical applications. For instance, a study described the NaOH catalyzed condensation reactions involving similar compounds, providing insights into chemical synthesis techniques (Amarasekara et al., 2015).
Photophysical Properties
- Novel d-π-A chromophores similar to the compound have been synthesized, with studies focusing on their photophysical properties, viscosity, and computational analysis, suggesting potential uses in materials science and photochemistry (Jachak et al., 2021).
Fluorescence Applications
- A compound structurally similar to (E)-4-methyl-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid has been used to develop a new fluorescent compound for selectively determining Co2+, indicating potential applications in chemical sensing (Li Rui-j, 2013).
Propiedades
IUPAC Name |
4-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-8(2)6-11(14(18)19)16-13(17)12(22-15(16)21)7-10-5-4-9(3)20-10/h4-5,7-8,11H,6H2,1-3H3,(H,18,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIMKNGJTLPZDR-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

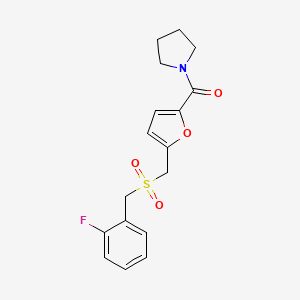

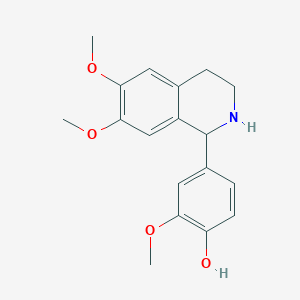
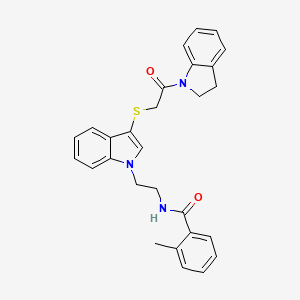
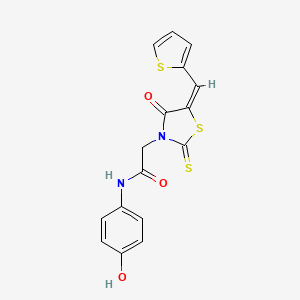
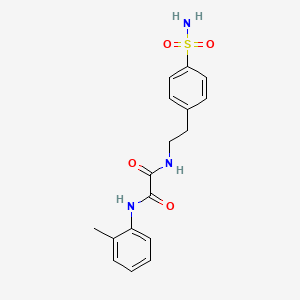

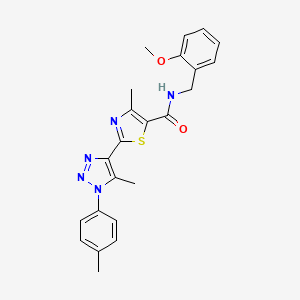
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)
